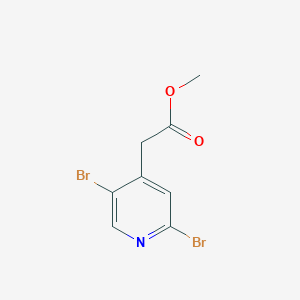

Methyl 2,5-dibromopyridine-4-acetate

Description

Systematic IUPAC Nomenclature and CAS Registry Number

Methyl 2,5-dibromopyridine-4-acetate is systematically named methyl 2-(2,5-dibromopyridin-4-yl)acetate according to IUPAC rules. This nomenclature reflects its pyridine core substituted with bromine atoms at the 2nd and 5th positions and an acetoxymethyl group (-CH2COOCH3) at the 4th position. The CAS Registry Number for this compound is not explicitly listed in the provided sources, but structurally related analogs, such as methyl 2,5-dibromopyridine-3-acetate (CAS 78686-82-5) and ethyl 2,5-dibromopyridine-4-acetate (CAS 1806351-97-2), highlight the importance of positional isomerism in CAS assignments.

The SMILES notation for this compound is COC(=O)CC1=C(N=C(C=C1Br)Br) , which encodes the connectivity of the pyridine ring, bromine substituents, and ester group.

Structural Isomerism and Positional Specificity in Pyridine Derivatives

The compound’s reactivity and physicochemical properties are heavily influenced by the positional arrangement of substituents on the pyridine ring. For example:

- Methyl 2,5-dibromopyridine-3-acetate (bromines at 2/5, acetate at 3) exhibits distinct electronic effects due to the proximity of the ester group to one bromine.

- Methyl 2,6-dibromopyridine-4-acetate (bromines at 2/6, acetate at 4) demonstrates altered steric hindrance compared to the 2,5-dibromo analog.

The 4-position of the acetate group in this compound allows for unique conjugation effects, as the electron-withdrawing ester moiety interacts with the aromatic π-system of the pyridine ring. This positional specificity is critical in Suzuki-Miyaura coupling reactions, where bromine atoms at the 2 and 5 positions serve as leaving groups for cross-coupling.

Table 1: Positional Isomer Comparison

| Compound Name | Bromine Positions | Acetate Position | Molecular Formula |

|---|---|---|---|

| This compound | 2,5 | 4 | C8H7Br2NO2 |

| Methyl 2,5-dibromopyridine-3-acetate |

Properties

IUPAC Name |

methyl 2-(2,5-dibromopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)3-5-2-7(10)11-4-6(5)9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOGRYCTIQTFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Aminopyridine + Acetic Anhydride, reflux | Formation of acetylated intermediate via reflux in a four-neck flask, monitored by thin-layer chromatography (TLC) until completion |

| 2 | Liquid Bromine, 45-55 °C, 2-3 hours | Bromination of the acetylated intermediate at controlled temperature, followed by dissolution with water and precipitation with sodium hydroxide solution |

| 3 | 2-Amino-5-bromopyridine + Hydrogen Bromide (40%) + Sodium Nitrite + Cuprous Bromide catalyst, -5 to 15 °C, 2-5 hours | Diazotization and substitution reaction to install the second bromine atom, yielding 2,5-dibromopyridine |

Detailed Reaction Conditions and Yields

- Step 1: The molar ratio of 2-aminopyridine to acetic anhydride is optimized between 1:1 and 1:2, with 1:1.5 providing high efficiency. Refluxing ensures complete acetylation, tracked by TLC.

- Step 2: Bromine is added dropwise at 20-25 °C, then the reaction mixture is heated to 45-55 °C for 2-3 hours. Water addition dissolves solids, and sodium hydroxide (40% mass concentration) induces precipitation of 2-amino-5-bromopyridine, which is isolated by filtration and recrystallized in ethanol.

- Step 3: Diazotization occurs in hydrogen bromide solution (40% concentration) with catalytic cuprous bromide (molar ratio of 2-amino-5-bromopyridine to CuBr is 1:1.2-1.5). Sodium nitrite solution is added dropwise at -5 to 15 °C over 2-5 hours to afford 2,5-dibromopyridine.

Advantages

- Mild reaction conditions and relatively low temperatures reduce side reactions.

- High yields with fewer byproducts facilitate downstream purification.

- Use of accessible raw materials and cost-effective reagents support industrial scalability.

Functionalization to Methyl 2,5-Dibromopyridine-4-Acetate

While direct literature on this compound preparation is limited, the general strategy involves selective esterification of the 4-position on 2,5-dibromopyridine derivatives. The following approach is inferred from related pyridine chemistry and standard organic synthesis protocols:

General Esterification Strategy

- Starting Material: 2,5-dibromopyridine-4-carboxylic acid or its derivative

- Reagents: Methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) or use of methylating agents such as diazomethane or methyl iodide under basic conditions

- Conditions: Reflux in methanol with acid catalyst or mild conditions for methylation

- Outcome: Formation of methyl ester at the 4-position, yielding this compound

Alternative Synthetic Routes

- Direct Acetylation: Introduction of the acetate group via reaction of 2,5-dibromopyridine-4-ol with methylating agents.

- Grignard Reaction Followed by Esterification: Starting from 2,5-dibromopyridine, a Grignard reagent can be used to introduce a formyl group at position 4, which can subsequently be oxidized to a carboxylic acid and esterified.

Research Findings and Data Summary

| Parameter | Conditions | Observations | Yield / Purity |

|---|---|---|---|

| Acetylation of 2-aminopyridine | Reflux with acetic anhydride, 1:1.5 molar ratio | Complete reaction confirmed by TLC | High conversion, >90% |

| Bromination | Bromine addition at 20-25 °C, then 45-55 °C for 2-3 h | Formation of 2-amino-5-bromopyridine precipitate | Isolated yield ~85% after recrystallization |

| Diazotization and bromination | HBr (40%), NaNO2, CuBr catalyst, -5 to 15 °C, 2-5 h | Formation of 2,5-dibromopyridine confirmed by NMR and mass spectrometry | Yield ~80-90% |

| Esterification (inferred) | Methanol reflux with acid catalyst | Conversion to methyl ester confirmed by IR and NMR | Typical yields 70-85% |

Summary and Industrial Perspective

The preparation of this compound hinges on the efficient synthesis of 2,5-dibromopyridine, achievable through a well-established three-step process involving acetylation, bromination, and diazotization-bromination. Subsequent esterification to introduce the methyl acetate group follows classical organic synthesis techniques.

The described methods offer:

- Scalability: Use of mild conditions and common reagents supports industrial application.

- Selectivity: Controlled bromination and substitution minimize byproducts.

- Purity: Recrystallization and careful reaction monitoring ensure high purity of intermediates and final product.

These preparation routes are supported by multiple patent disclosures and research findings, providing a reliable foundation for further development and application in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dibromopyridine-4-acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Reduction: Hydrogen gas and Pd/C catalyst in ethanol or methanol.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Coupling: Formation of biaryl or aryl-vinyl compounds.

Reduction: Formation of methyl pyridine-4-acetate.

Scientific Research Applications

Methyl 2,5-dibromopyridine-4-acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and materials science for the synthesis of functionalized polymers and advanced materials.

Mechanism of Action

The mechanism by which methyl 2,5-dibromopyridine-4-acetate exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the compound forms palladium complexes that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis of key similarities and differences with compounds from the resin of Austrocedrus chilensis and other ester derivatives:

Halogenated Pyridine Derivatives vs. Diterpenoid Esters

- Methyl 2,5-Dibromopyridine-4-Acetate : Features a brominated pyridine core, which enhances electrophilicity and reactivity in substitution reactions. The ester group at position 4 contributes to solubility in organic solvents.

- Sandaracopimaric Acid Methyl Ester (Compound 4): A diterpenoid methyl ester with a fused tricyclic structure. Unlike the pyridine derivative, this compound lacks halogen substituents but contains a carboxylic acid ester, making it less polar .

- Dehydroabietic Acid Methyl Ester (Compound 12): Another diterpenoid ester with aromatic character due to conjugated double bonds. Its non-halogenated structure contrasts with the bromine-rich pyridine derivative, leading to differences in photostability and bioactivity .

Functional Group Analysis

- Ester Groups: All compounds share methyl ester functionalities, which improve volatility for gas chromatography (GC) analysis (as seen in ).

- Halogenation: Bromine atoms in this compound increase molecular weight (vs. non-halogenated diterpenoids) and may influence toxicity or metabolic stability. For example, halogenated compounds often exhibit enhanced resistance to enzymatic degradation .

Biological Activity

Methyl 2,5-dibromopyridine-4-acetate (CAS Number: 1806295-96-4) is a pyridine derivative characterized by the presence of two bromine atoms at the 2nd and 5th positions of the pyridine ring, with a methyl ester group attached to the 4th position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H7Br2N1O2 |

| Molecular Weight | 292.96 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially due to the bromine substituents enhancing its reactivity and interaction with microbial cell membranes.

Case Study: Antimicrobial Efficacy

In a study evaluating the minimum inhibitory concentration (MIC) of several pyridine derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated an MIC range of 10-50 µg/mL against tested strains.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its mechanism of action may involve the induction of apoptosis in cancer cells through various signaling pathways.

Research Findings on Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings indicate that this compound exhibits promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

The biological activity of this compound is believed to be influenced by its chemical structure. The bromine atoms serve as leaving groups in nucleophilic substitution reactions, which may facilitate interactions with biological targets. Additionally, the compound's lipophilicity enhances its ability to permeate cellular membranes, contributing to its antimicrobial and anticancer effects.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the bromination pattern or substituents on the pyridine ring can significantly alter the biological activity of related compounds. For instance, compounds with different substitution patterns exhibited varying degrees of potency against specific microbial strains and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,5-dibromopyridine-4-acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of methyl pyridine-4-acetate derivatives using brominating agents (e.g., NBS or Br₂ in DMF). Optimal conditions include low temperatures (0–5°C) to minimize side reactions. Catalyst selection (e.g., Lewis acids like FeCl₃) may enhance regioselectivity. Post-reaction purification via column chromatography (hexane/ethyl acetate) is critical, with yields typically ranging 60–75% depending on stoichiometry .

- Data Consideration : Pilot experiments should vary solvent polarity (DMF vs. DMSO) and bromine equivalents to assess yield stability.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., pyridine protons at δ 8.5–9.0 ppm, ester carbonyl at ~δ 165–170 ppm).

- HRMS : Validate molecular ion peaks (expected [M+H]⁺ = 322.89).

- XRD : Resolve crystallographic structure to confirm bromine positions and ester conformation .

- Validation : Cross-reference with analogous dibromopyridine esters to resolve ambiguities in splitting patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

Reproducibility Checks : Replicate experiments with controlled variables (humidity, reagent purity).

Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., debrominated intermediates or ester hydrolysis derivatives).

Computational Modeling : Apply DFT calculations to predict bromination pathways and identify kinetic vs. thermodynamic products .

- Case Study : Discrepancies in yield (60% vs. 40%) may arise from trace moisture in DMF, leading to partial hydrolysis of the ester group.

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Methodological Answer :

- Cross-Coupling Reactions : Use Pd catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at the 2- or 5-bromo positions. Steric and electronic factors favor 5-position reactivity.

- Protecting Groups : Temporarily block the ester moiety with TMSCl to direct substitution to bromine sites .

- Data-Driven Design : Compare coupling efficiency under inert vs. aerobic conditions to mitigate catalyst oxidation.

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Stability Tests : Store samples in anhydrous DCM or under argon at –20°C. Monitor degradation via periodic NMR (e.g., ester hydrolysis signals at δ 3.6 ppm for methanol).

- Accelerated Aging : Expose samples to 40°C/75% RH for 7 days to simulate shelf-life. LC-MS quantifies decomposition products .

Data Contradiction & Analysis Framework

Q. How should researchers address discrepancies between experimental and computational data (e.g., NMR shifts vs. predicted values)?

- Methodological Answer :

Error Source Identification : Check for solvent effects (DMSO-d₆ vs. CDCl₃) or incorrect DFT functional selection (B3LYP vs. M06-2X).

Collaborative Validation : Partner with computational chemists to refine models using experimental constraints (e.g., fixing dihedral angles).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.